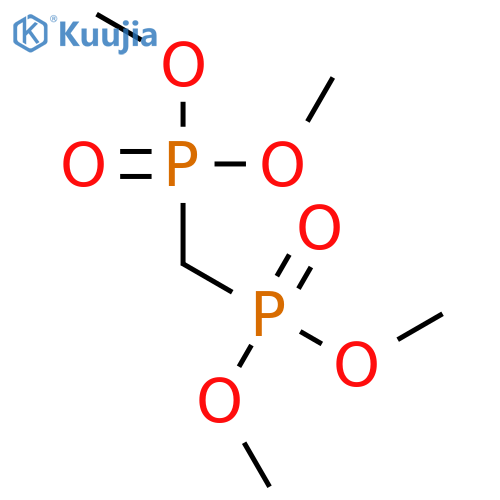Cas no 16001-93-7 (bis(dimethoxyphosphoryl)methane)

16001-93-7 structure
商品名:bis(dimethoxyphosphoryl)methane
bis(dimethoxyphosphoryl)methane 化学的及び物理的性質
名前と識別子
-
- Tetramethyl methylenebis(phosphonate)
- Methylenediphosphonic acid tetramethyl ester
- Tetramethyl methylenediphosphonate
- bis(dimethoxyphosphoryl)methane
- Tetramethyl methanediphosphonate
- Tetramethylmethylenebisphosphonate
- 16001-93-7
- (dimethoxy-phosphorylmethyl)-phosphonic acid dimethyl ester
- SY272087
- CS-0316451
- tetramethyl-methylenediphosphonate
- Tetramethylmethylenebis(phosphonate)
- dimethyl [(dimethoxyphosphoryl)methyl]phosphonate
- Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetramethyl ester
- MFCD00014884
- tetramethyl methanebisphosphonate
- AKOS017343614
- PS-18966
- FT-0737263
- DTXSID30333919
- D97325
- Phosphonic acid, methylenebis-, tetramethyl ester
- tetramethyl methylenebisphosphonate
- SCHEMBL328930
- DIMETHYL (DIMETHOXYPHOSPHORYL)METHYLPHOSPHONATE
- DB-257069
- STL556355
- tetramethyl methanediylbis(phosphonate)
- BBL102552
-
- MDL: MFCD00014884
- インチ: InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3
- InChIKey: XAVFZUKFLWOSOS-UHFFFAOYSA-N
- ほほえんだ: COP(=O)(CP(=O)(OC)OC)OC
- BRN: 1874756
計算された属性
- せいみつぶんしりょう: 232.02700
- どういたいしつりょう: 232.026561
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 71.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 152-154°C 2,5mm
- フラッシュポイント: 152-154°C/2.5mm
- 屈折率: 1.4550
- すいようせい: Miscible with water.
- PSA: 90.68000
- LogP: 1.91570
- ようかいせい: 未確定
- じょうきあつ: No data available
bis(dimethoxyphosphoryl)methane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3278
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36/37/39
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- 包装カテゴリ:III
- 包装グループ:III
- 包装等級:III
- セキュリティ用語:6.1
- リスク用語:R22; R36/38
- 危険レベル:6.1
- 危険レベル:6.1
bis(dimethoxyphosphoryl)methane 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
bis(dimethoxyphosphoryl)methane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T889680-100mg |
Tetramethyl Methylenebis(phosphonate) |
16001-93-7 | 100mg |
$ 75.00 | 2023-09-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13441-5g |
Tetramethyl methylenediphosphonate, 98+% |
16001-93-7 | 98+% | 5g |
¥2205.00 | 2023-03-09 | |
| eNovation Chemicals LLC | D768413-10g |
Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetramethyl ester |
16001-93-7 | 98+% | 10g |
$205 | 2023-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387121-1g |
Tetramethyl methylenebis(phosphonate) |
16001-93-7 | 98% | 1g |
¥118.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387121-100g |
Tetramethyl methylenebis(phosphonate) |
16001-93-7 | 98% | 100g |
¥6180.00 | 2023-11-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49660-5g |
Tetramethyl methylenebis(phosphonate) |
16001-93-7 | 98% | 5g |
¥326.0 | 2023-09-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9010-100G |
bis(dimethoxyphosphoryl)methane |
16001-93-7 | 97% | 100g |
¥ 5,715.00 | 2023-03-14 | |
| abcr | AB119000-100 g |
Tetramethyl methylenediphosphonate, 98%; . |
16001-93-7 | 98% | 100g |
€1451.00 | 2023-06-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-499373-5 g |
Tetramethyl methylenediphosphonate, |
16001-93-7 | 5g |
¥1,474.00 | 2023-07-11 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9010-5G |
bis(dimethoxyphosphoryl)methane |
16001-93-7 | 97% | 5g |
¥ 330.00 | 2023-03-14 |
bis(dimethoxyphosphoryl)methane 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
16001-93-7 (bis(dimethoxyphosphoryl)methane) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16001-93-7)bis(dimethoxyphosphoryl)methane

清らかである:99%/99%
はかる:25g/100g
価格 ($):224.0/779.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16001-93-7)四甲基亚甲基二磷酸酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ